molecular formula C11H17NO2S B10898301 2-methyl-N-(2-methylphenyl)propane-1-sulfonamide

2-methyl-N-(2-methylphenyl)propane-1-sulfonamide

Cat. No.: B10898301
M. Wt: 227.33 g/mol
InChI Key: IEOIUFLCLWJRAA-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylphenyl)propane-1-sulfonamide is an organic compound with the molecular formula C({11})H({17})NO(_{2})S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylphenyl)propane-1-sulfonamide typically involves the reaction of 2-methylphenylamine with propane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 2-methylphenylamine and propane-1-sulfonyl chloride.

    Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C.

    Procedure: The 2-methylphenylamine is added dropwise to a solution of propane-1-sulfonyl chloride and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylphenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinamides.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide can be hydrolyzed to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfinamides.

    Hydrolysis: 2-methylphenylamine and propane-1-sulfonic acid.

Scientific Research Applications

2-methyl-N-(2-methylphenyl)propane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

    Industrial Applications: It is employed in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-methyl-N-(2-methylphenyl)propane-1-sulfonamide exerts its effects is primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of natural substrates, allowing the compound to bind to the active site of the enzyme and block its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylsulfonamide: Similar structure but lacks the methyl groups on the phenyl and propane moieties.

    N-(2-methylphenyl)sulfonamide: Similar but without the additional methyl group on the propane chain.

    N-(2-methylphenyl)propane-1-sulfonamide: Lacks the second methyl group on the phenyl ring.

Uniqueness

2-methyl-N-(2-methylphenyl)propane-1-sulfonamide is unique due to the presence of both methyl groups, which can influence its reactivity and binding affinity in biochemical applications. These structural features can enhance its specificity and potency as an enzyme inhibitor compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique characteristics

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)propane-1-sulfonamide

InChI

InChI=1S/C11H17NO2S/c1-9(2)8-15(13,14)12-11-7-5-4-6-10(11)3/h4-7,9,12H,8H2,1-3H3

InChI Key

IEOIUFLCLWJRAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)CC(C)C

Origin of Product

United States

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